2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile delineates its structural components with precision. The base scaffold is identified as a 4H-chromene system (a bicyclic structure comprising a benzene ring fused to a dihydropyran moiety), numbered such that the oxygen atom occupies position 1. Key substituents include:
- A 2,3-dichlorophenyl group at position 4
- An amino group (-NH~2~) at position 2
- A nitrile group (-CN) at position 3
- A keto group (=O) at position 5
The molecular formula C~16~H~10~Cl~2~N~2~O~2~ reflects these substituents, with a molecular weight of 333.17 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). This formula aligns with chromatographic and mass spectrometry data reported for the compound.
Table 1: Molecular Formula Breakdown
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 16 | 192.16 |
| Hydrogen | 10 | 10.08 |
| Chlorine | 2 | 70.90 |
| Nitrogen | 2 | 28.02 |
| Oxygen | 2 | 32.00 |
| Total | 333.16 |
X-ray Crystallographic Studies and Spatial Configuration
While direct X-ray diffraction data for this specific compound remains unpublished, crystallographic analyses of structurally analogous 4H-chromenes provide insights into its probable spatial arrangement. For example:
- The related compound 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (PubChem CID 2737747) exhibits a distorted boat conformation in the dihydropyran ring, with the aryl substituent occupying an axial position.
- In 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CID 2828794), intramolecular hydrogen bonding between the amino group and carbonyl oxygen creates a planar arrangement of the chromene system.
These observations suggest that the 2,3-dichlorophenyl substituent in the target compound likely induces steric strain due to ortho-chloro groups, potentially favoring a twisted aryl-chromene dihedral angle. Computational modeling (not yet experimentally verified) predicts a dihedral angle of 58–62° between the dichlorophenyl ring and chromene plane, compared to 40–45° in monosubstituted analogs.
Comparative Analysis with Related 4H-Chromene Derivatives
The structural uniqueness of this derivative emerges through comparison with three chromene subfamilies:
1.3.1. Substituent Position Analysis
- Aryl Group Orientation : Unlike para-substituted analogs (e.g., 4-(4-chlorophenyl) derivatives), the 2,3-dichloro substitution creates electronic asymmetry. Hammett σ~meta~ values for Cl (0.37) suggest stronger electron-withdrawing effects compared to methyl or methoxy groups in other chromenes.
- Ring Saturation : The fully saturated 5,6,7,8-tetrahydro configuration contrasts with partially unsaturated derivatives, reducing aromatic conjugation but enhancing stereochemical complexity.
Table 2: Comparative Structural Features of Selected 4H-Chromenes
1.3.2. Electronic Effects of Substituents
- The nitrile group at position 3 withdraws electron density via induction, polarizing the chromene system. This effect is amplified in the target compound due to the synergistic electron-withdrawing nature of the dichlorophenyl group.
- Comparative NMR chemical shifts (δ~C-3~ = 118–122 ppm in ~13~C NMR) suggest stronger deshielding in dichlorophenyl derivatives versus 119–121 ppm in mono-chloro analogs.
1.3.3. Hydrogen Bonding Networks While most 4H-chromenes exhibit N–H···O=C hydrogen bonds between the amino and keto groups, steric hindrance from the 2,3-dichlorophenyl group may perturb this interaction. Molecular dynamics simulations predict a lengthened H-bond distance (2.1 Å vs. 1.9 Å in unhindered analogs), potentially increasing molecular flexibility.
Properties
Molecular Formula |
C16H12Cl2N2O2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-10-4-1-3-8(15(10)18)13-9(7-19)16(20)22-12-6-2-5-11(21)14(12)13/h1,3-4,13H,2,5-6,20H2 |
InChI Key |
DAGBSRIPEUKVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2,3-dichlorobenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a base such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate microwave irradiation to accelerate the reaction rates and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Synthetic Methods
The synthesis of this compound typically involves multi-step chemical reactions. A common synthetic route includes the condensation of 2,3-dichlorobenzaldehyde with malononitrile and 4-hydroxycoumarin in the presence of a base like piperidine under reflux conditions in ethanol. The product can be isolated through filtration and recrystallization .
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains and fungi. Its efficacy was evaluated through minimum inhibitory concentration (MIC) tests, demonstrating bactericidal effects comparable to standard antibiotics .
- Anticancer Potential : The compound has been investigated for its potential in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth. It interacts with tyrosine kinases, which play a critical role in cancer cell signaling pathways .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a lead structure for developing new drugs targeting various diseases. Its unique chemical structure allows for modifications that can enhance its pharmacological properties.
Material Science
The compound is also utilized in material science as a precursor for synthesizing dyes and pigments. Its chromophoric properties make it suitable for applications in the development of new materials with specific optical characteristics.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound revealed that it exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones ranging from 16 to 26 mm .
Case Study 2: Anticancer Research
Research focusing on the anticancer properties highlighted the compound's ability to induce apoptosis in cancer cells through enzyme inhibition pathways. This study provided insights into its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism by which 2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tyrosine kinases, which are crucial in cell signaling pathways related to cancer cell proliferation. The compound binds to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene derivatives with structural modifications at the 4-aryl or 7-position demonstrate significant variations in physicochemical properties, bioactivity, and synthetic accessibility. Below is a systematic comparison:
Substituent Effects on Physicochemical Properties
Key Observations:
Biological Activity
The compound 2-amino-4-(2,3-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile , with the chemical formula , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 3,5-cyclohexanedione, 2,3-dichlorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The resulting product is characterized by its unique chromene core structure, which is crucial for its biological activity .
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound showed strong cytotoxicity against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
In vitro assays indicated that these compounds inhibit cell proliferation effectively compared to standard chemotherapeutics like Vinblastine and Colchicine . The mechanism appears to involve inhibition of key kinases such as EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis .
Antimicrobial Activity
Compounds within this family have also shown notable antimicrobial properties. They exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Other Biological Activities
The biological profile of this compound extends beyond anticancer and antimicrobial effects. Research indicates potential activities including:
- Anticoagulant : Some derivatives have shown promise in preventing blood clot formation.
- Antifungal : Effective against certain fungal pathogens.
- Analgesic and Anti-inflammatory : Demonstrated pain-relieving and inflammation-reducing effects in animal models .
Crystal Structure Analysis
A detailed crystal structure analysis provided insights into the molecular configuration of the compound. The study revealed that the chromene core exhibits a typical folding pattern, which may influence its interaction with biological targets .
| Atom | x-coordinate | y-coordinate | z-coordinate | U iso |
|---|---|---|---|---|
| C1 | 0.7941(5) | -0.09014(18) | 1.14238(19) | 0.0363(7) |
| Cl1 | 0.11212(13) | -0.00675(6) | 0.97460(6) | 0.0575(3) |
This table summarizes some atomic coordinates from the crystal structure analysis indicating precise spatial arrangements that could affect biological interactions .
In Vitro Studies
In vitro studies conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 2-amino-4-(2,3-dichlorophenyl)-5-oxo-4H-chromene derivatives, and how can reaction yields be maximized?
The compound is typically synthesized via a one-pot multicomponent reaction involving malononitrile, dimedone, and substituted aldehydes under solvent-free or ethanol-mediated conditions. Key parameters include:
- Catalyst : Piperidine or ammonium acetate (0.5–1.0 mol%) for base catalysis.
- Temperature : Reflux (70–80°C) for 6–8 hours.
- Workup : Recrystallization from ethanol/water (3:1) yields pure crystals.
Yield optimization requires precise stoichiometric ratios (1:1:1 for aldehyde, dimedone, and malononitrile) and inert atmosphere control to prevent oxidation of intermediates. Crystallographic data (e.g., P1 space group, triclinic symmetry) confirm structural integrity post-synthesis .
Q. How is the structural conformation of the chromene core validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. Key findings for the title compound include:
- Torsion angles : The dichlorophenyl substituent at C4 deviates by 85.2° from the chromene plane, creating a twisted conformation.
- Hydrogen bonding : Intramolecular N–H⋯O and O–H⋯N interactions stabilize the fused pyran and cyclohexenone rings.
- Bond lengths : C3–CN (carbonitrile) measures 1.145 Å, consistent with sp-hybridization. XRD data (R factor < 0.05) ensure reliability .
Q. What preliminary biological activity data exist for this compound?
While direct pharmacological data for the 2,3-dichlorophenyl derivative are limited, structural analogs (e.g., 4-methylphenyl and trifluoromethylphenyl variants) show:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.
- Antioxidant potential : DPPH radical scavenging IC₅₀ ~ 45 µM.
These activities correlate with electron-withdrawing substituents enhancing electrophilicity. Further assays (e.g., kinase inhibition) are needed for mechanistic insights .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexenone ring impact crystallographic packing?
XRD data reveal the cyclohexenone ring adopts a sofa conformation (C5 puckered by 0.42 Å), with the dichlorophenyl group influencing packing via Cl⋯π interactions (3.45 Å). Comparative studies show:
- Substituent effects : Bulkier groups (e.g., 4-methylphenyl) increase dihedral angles (up to 92.7°), reducing crystal symmetry (e.g., monoclinic vs. triclinic).
- Hydrogen-bonded dimers : N–H⋯O interactions form corrugated layers parallel to the bc plane, critical for thermal stability (TGA decomposition onset at 220°C) .
Q. How can conflicting crystallographic data (e.g., R-factor discrepancies) be resolved?
Discrepancies in R factors (e.g., 0.045 vs. 0.115 in related analogs) arise from:
Q. What strategies address low solubility in pharmacological assays?
- Co-crystallization : Use succinic acid or nicotinamide to form salts (solubility enhancement: 5–8× in PBS).
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves bioavailability (Cmax increase by 40% in murine models).
- Derivatization : Replace –CN with –COOEt to enhance logP (from 2.1 to 3.4) .
Q. How can structure-activity relationships (SAR) be systematically explored?
Methodology :
Substituent variation : Synthesize derivatives with electron-donating (e.g., –OCH3) vs. withdrawing (–NO2) groups.
Computational modeling : DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces and predict binding to targets (e.g., COX-2).
Bioassays : High-throughput screening against kinase panels (e.g., EGFR, VEGFR2).
Example : The 3,5-difluorophenyl analog shows 3× higher COX-2 inhibition (IC₅₀ = 1.2 µM) than the dichlorophenyl variant due to enhanced halogen bonding .
Q. What analytical methods detect synthetic impurities in scaled-up batches?
- HPLC-MS : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water gradient (30→70% over 20 min). Detect impurities at 0.1% levels (e.g., unreacted dimedone).
- <sup>13</sup>C NMR : Peaks at δ 195–200 ppm indicate keto-enol tautomerization byproducts.
- PXRD : Match experimental patterns with simulated data (Mercury 4.3) to confirm phase purity .
Q. How do hydrogen-bonding networks influence polymorphism?
The title compound exhibits two polymorphs :
- Form I : N–H⋯O (2.89 Å) and C–H⋯Cl (3.32 Å) interactions create a 3D network (density = 1.512 g/cm³).
- Form II : Weaker O–H⋯N (3.05 Å) interactions result in a layered structure (density = 1.487 g/cm³).
DSC analysis shows Form I is thermodynamically stable (ΔHfusion = 148 kJ/mol vs. 132 kJ/mol for Form II) .
Methodological Tables
Q. Table 1: Comparative XRD Parameters for Chromene Derivatives
| Substituent | Space Group | a (Å) | b (Å) | c (Å) | R Factor | Ref. |
|---|---|---|---|---|---|---|
| 2,3-Dichlorophenyl | P1 | 8.5931 | 8.7409 | 11.0695 | 0.045 | |
| 4-Methylphenyl | P1 | 8.7412 | 8.5923 | 11.0689 | 0.115 | |
| 3-Trifluoromethyl | C2/c | 25.021 | 8.8724 | 16.3827 | 0.060 |
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 2,3-Dichlorophenyl | 16 (S. aureus) | 48.2 | 3.7 |
| 4-Methylphenyl | 32 (E. coli) | 52.1 | N/A |
| 3,5-Difluorophenyl | 8 (S. aureus) | 44.9 | 1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
